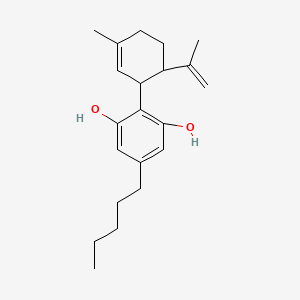![molecular formula C22H16N2O2S B12267634 Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)
Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-fenil-2-[(4-fenilftalazin-1-il)sulfanil]acético es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus aplicaciones potenciales en diversos campos de investigación científica. Este compuesto presenta un grupo ftalazinona unido a un grupo fenilo mediante un puente sulfánil, lo que lo convierte en un tema interesante para estudios en química orgánica y química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-fenil-2-[(4-fenilftalazin-1-il)sulfanil]acético generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción del cloruro de 4-fenilftalazin-1-il sulfánil con ácido fenilacético en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de una base como la trietilamina, y el producto se purifica mediante técnicas de recristalización o cromatografía.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial de este compuesto no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-fenil-2-[(4-fenilftalazin-1-il)sulfanil]acético puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse usando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo sulfánil puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfófonos, mientras que la reducción podría producir los alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
El ácido 2-fenil-2-[(4-fenilftalazin-1-il)sulfanil]acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-fenil-2-[(4-fenilftalazin-1-il)sulfanil]acético involucra su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y dianas exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-fenilftalazin-1-il sulfánil acético
- Derivados del ácido fenilacético
- Derivados de la ftalazinona
Unicidad
El ácido 2-fenil-2-[(4-fenilftalazin-1-il)sulfanil]acético es único debido a su configuración estructural específica, que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo ftalazinona con un grupo fenilo mediante un puente sulfánil no se encuentra comúnmente en otros compuestos, lo que lo convierte en un tema valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C22H16N2O2S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-phenyl-2-(4-phenylphthalazin-1-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H16N2O2S/c25-22(26)20(16-11-5-2-6-12-16)27-21-18-14-8-7-13-17(18)19(23-24-21)15-9-3-1-4-10-15/h1-14,20H,(H,25,26) |
Clave InChI |
FQIXXCWQCRXWEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4,6-Dimethoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12267553.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12267559.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12267566.png)
![5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12267573.png)
![1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine](/img/structure/B12267578.png)
![N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267593.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B12267596.png)
![5-chloro-N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267600.png)
![N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B12267605.png)
![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12267623.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267627.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
